molecular formula C11H17ClN2O3 B6248559 rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate CAS No. 2648895-26-3

rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate

Cat. No.: B6248559
CAS No.: 2648895-26-3
M. Wt: 260.7
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Description

Rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.7. The purity is usually 95.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can be approached via several routes. A typical method involves the cyclization of an appropriately substituted amino acid derivative with an oxazole precursor under mild acidic or basic conditions. The chloromethyl group is generally introduced through a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the preparation would likely involve the optimization of reaction conditions for maximum yield and purity, potentially employing continuous flow reactors for improved control over reaction parameters. The use of safer and more sustainable reagents and solvents would be a focus, adhering to green chemistry principles.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes: The compound primarily undergoes substitution reactions, given the presence of the chloromethyl group, which is a good leaving group. Other reactions include ester hydrolysis and various nucleophilic attacks on the oxazole ring.

  • Common Reagents and Conditions Used in These Reactions: Nucleophiles such as amines, thiols, and carbanions react with the chloromethyl group under basic conditions. Acidic or basic hydrolysis conditions are used for the ester group, while the oxazole ring can be subjected to electrophilic aromatic substitution reactions.

  • Major Products Formed from These Reactions: Products vary widely based on the nucleophile used; common products include amino derivatives, thioether derivatives, and hydrolyzed carboxylic acids.

4. Scientific Research Applications: The compound finds uses across multiple domains:

  • Chemistry: In organic synthesis, it serves as an intermediate for the production of more complex molecules and as a ligand in coordination chemistry.

  • Biology and Medicine: It shows potential as a pharmacophore, given its structural motifs that mimic natural substrates. It is researched for antimicrobial and anticancer activities.

  • Industry: Its derivatives are explored in material science for the development of new polymers and as a stabilizer in various formulations.

5. Mechanism of Action: The mechanism of action is largely contingent on its interactions with biological macromolecules. The chloromethyl group allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzyme function or disrupting DNA replication processes. This covalent binding capability is central to its antimicrobial and anticancer properties, targeting specific enzymes and pathways involved in cell proliferation and survival.

6. Comparison with Similar Compounds: When compared to other pyrrolo[3,4-d][1,2]oxazole derivatives, rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate stands out due to its specific chloromethyl substitution and tert-butyl ester group, which confer distinct reactivity and steric properties. Similar compounds like pyrrolo[3,4-d]pyrimidine or pyrrolo[2,1-f][1,2,4]triazines share the core structure but lack the unique substituents that make this compound noteworthy.

Hope that dives deep enough into the world of this fascinating compound!

Properties

CAS No.

2648895-26-3

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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